Benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester

Polymer synthesis Thermal stability Polysilarylenesiloxanes

Benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester (CAS 129459-91-2), systematically named 3-[(3-carboxy-2,6-dihydroxyphenyl)-diphenylsilyl]-2,4-dihydroxybenzoic acid, is a C₂-symmetric silyl ester derivative of β-resorcylic acid (2,4-dihydroxybenzoic acid). The diphenylsilylene bridge simultaneously protects the carboxylic acid and phenolic hydroxyl groups while introducing a silicon atom flanked by two phenyl rings, a structural motif that imparts enhanced thermal stability, solubility in organic solvents, and access to organosilicon polymer architectures.

Molecular Formula C26H20O8Si
Molecular Weight 488.5 g/mol
CAS No. 129459-91-2
Cat. No. B12705946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2,4-dihydroxy-, diphenylsilylene ester
CAS129459-91-2
Molecular FormulaC26H20O8Si
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3O)C(=O)O)O)C4=C(C=CC(=C4O)C(=O)O)O
InChIInChI=1S/C26H20O8Si/c27-19-13-11-17(25(31)32)21(29)23(19)35(15-7-3-1-4-8-15,16-9-5-2-6-10-16)24-20(28)14-12-18(22(24)30)26(33)34/h1-14,27-30H,(H,31,32)(H,33,34)
InChIKeyCFQBJQRWCFJFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 2,4-Dihydroxy-, Diphenylsilylene Ester (CAS 129459-91-2): A Bifunctional Building Block for Protecting-Group Strategy and Silicon-Containing Polymer Design


Benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester (CAS 129459-91-2), systematically named 3-[(3-carboxy-2,6-dihydroxyphenyl)-diphenylsilyl]-2,4-dihydroxybenzoic acid, is a C₂-symmetric silyl ester derivative of β-resorcylic acid (2,4-dihydroxybenzoic acid) . The diphenylsilylene bridge simultaneously protects the carboxylic acid and phenolic hydroxyl groups while introducing a silicon atom flanked by two phenyl rings, a structural motif that imparts enhanced thermal stability, solubility in organic solvents, and access to organosilicon polymer architectures . Its molecular formula is C₂₆H₂₀O₈Si, with a molecular weight of 488.52 g/mol, a density of 1.56 g/cm³, and a boiling point of 689.8 °C at 760 mmHg, consistent with a high-molecular-weight, thermally robust ester .

Why Benzoic Acid, 2,4-Dihydroxy-, Diphenylsilylene Ester Cannot Be Replaced by TMS-Protected, Mono-Hydroxy, or Non-Silylated 2,4-DHBA Analogs


Generic substitution of benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester with unprotected 2,4-dihydroxybenzoic acid, its trimethylsilyl (TMS) derivative, or mono-hydroxylated diphenylsilylene esters introduces critical deficiencies in thermal stability, orthogonal deprotection compatibility, and polymer precursor utility. Laser flash photolysis studies demonstrate that diphenylsilylene (SiPh₂) exhibits rate constants that differ by a factor of ca. 2–5 compared to dimethylsilylene (SiMe₂) across a range of substrates, confirming that the phenyl substituents on silicon are not spectator groups but active modulators of reactivity . In polymer systems, monomers containing the diphenylsilanol group yield polysilarylenesiloxanes with melting and thermal degradation temperatures ca. 20–40 °C higher than their dimethylsilanol counterparts, translating into measurable processing and end-use advantages . Furthermore, the 2,4-dihydroxy substitution pattern enables bidentate complexation or dual-site incorporation into polymer backbones that para-hydroxy or mono-hydroxy analogs cannot achieve, making direct interchange architecturally unfeasible .

Quantitative Differentiation Evidence for Benzoic Acid, 2,4-Dihydroxy-, Diphenylsilylene Ester Against Closest Analogs


Thermal Stability Advantage of Diphenylsilanol- vs. Dimethylsilanol-Containing Aromatic Polyester Monomers

In fully aromatic polysilarylenesiloxane synthesis, bis(diphenylhydroxysilyl)arylene monomers produce polymers with glass transition temperatures (Tg) and thermal degradation temperatures (Td) that are systematically higher than those derived from bis(dimethylhydroxysilyl)arylene analogs. The diphenylsilanol-containing monomers showed melting temperatures and thermal degradation temperatures approximately 20–40 °C higher than those of the corresponding dimethylsilanol-containing monomers, directly attributable to the increased aromatic content and steric bulk of the diphenylsilylene group . The target compound, as a 2,4-dihydroxybenzoic acid diphenylsilylene ester, provides the same diphenylsilanol motif for incorporation into such high-Tg polymer systems.

Polymer synthesis Thermal stability Polysilarylenesiloxanes Condensation polymerization

Diphenylsilylene vs. Dimethylsilylene Reactivity Divergence: Laser Flash Photolysis Rate Constants

Time-resolved laser flash photolysis experiments in hexane solution demonstrate that diphenylsilylene (SiPh₂) and dimethylsilylene (SiMe₂) exhibit fundamentally different reactivity profiles toward common organic substrates. For methanol, the rate constant ratio k_MeOH/k_Et₃SiH for SiPh₂ is 4.4 ± 0.2, whereas SiMe₂ shows substantially different absolute rate constants. Across a panel of substrates including alcohols, acetic acid, CCl₄, triethylsilane, alkenes, and dienes, electronic factors (phenyl vs. methyl substitution) reduce the absolute rate constants by a factor of ca. 2 for most substrates and by a factor of ca. 5 for triethylsilane and bis(trimethylsilyl)acetylene . These differences directly impact deprotection kinetics and chemoselectivity in multi-step syntheses where the diphenylsilylene ester serves as a protecting group.

Silylene reactivity Laser flash photolysis Rate constants Protecting group orthogonality

Structural Differentiation: 2,4-Dihydroxy vs. 4-Hydroxy Diphenylsilylene Ester—Bidentate Coordination and Dual-Site Polymer Incorporation Capability

The 2,4-dihydroxy substitution pattern on each aromatic ring of the target compound provides two adjacent hydroxyl groups capable of simultaneous metal coordination or dual-site covalent incorporation into polymer backbones. In contrast, the 4-hydroxy analog (CAS 129459-90-1, benzoic acid, 4-hydroxy-, diphenylsilylene ester) possesses only a single hydroxyl group per ring, limiting it to monodentate coordination or single-point polymer attachment . While no head-to-head titration data exist for these specific compounds, the broader coordination chemistry of 2,4-dihydroxybenzoic acid derivatives with transition metals (e.g., Fe³⁺, Cu²⁺) is well established, with reported stability constants (log K) typically 1–3 orders of magnitude higher than those of para-hydroxybenzoic acid analogs .

Bidentate ligand Metal-organic frameworks Polymer crosslinking Dihydroxybenzoic acid

Molecular Weight and Solubility Profile Differentiate Diphenylsilylene Ester from TMS-Protected 2,4-DHBA

The target compound (MW 488.52 g/mol; C₂₆H₂₀O₈Si) has a molecular weight approximately 3.2× greater than the fully TMS-protected analog, 2,4-dihydroxybenzoic acid 3TMS derivative (MW 370.66 g/mol; C₁₆H₃₀O₄Si₃) . The predicted logP of 1.28 for the diphenylsilylene ester indicates moderate lipophilicity, contrasting with the higher volatility (and lower boiling point) of the TMS derivative. This difference directly impacts chromatographic retention, extraction efficiency, and the physical handling characteristics of the protected intermediate: the diphenylsilylene ester is a non-volatile solid at ambient conditions (predicted vapor pressure 5.64 × 10⁻²⁰ mmHg at 25 °C), whereas the TMS analog is sufficiently volatile for GC analysis .

Protecting group strategy Solubility Molecular weight Chromatographic behavior

Nonlinear Optical (NLO) Activity in Diphenylsilylene-Containing Polymers: χ⁽²⁾ Response as a Differentiator from Purely Organic Polymer Precursors

Diphenylsilylene-containing polymers with 2,6-p-dimethylaminonitrobenzene pendant groups exhibit measurable second-order nonlinear optical (χ⁽²⁾) activity after electric-field poling, with an r₃₃ electro-optic coefficient of 0.8 pm V⁻¹ at a poling field of 17.5 V μm⁻¹ . This NLO response is absent in analogous purely organic polyester or polyamide precursors that lack the diphenylsilylene unit, confirming that the silicon-phenyl chromophore contributes to the nonlinear polarizability. While this data is from structurally related diphenylsilylene polymers rather than the target compound itself, the target compound's diphenylsilylene diester architecture makes it a viable monomer for similar NLO-active polymer systems.

Nonlinear optics χ⁽²⁾ activity Electro-optic polymers Silicon-containing polymers

Validated Application Scenarios for Benzoic Acid, 2,4-Dihydroxy-, Diphenylsilylene Ester Based on Quantitative Differentiation Evidence


Monomer for High-Tg Polysilarylenesiloxanes Requiring Thermal Stability Beyond 400 °C

Researchers synthesizing fully aromatic polysilarylenesiloxanes for high-temperature elastomers, coatings, or electrical insulation should select bis(diphenylhydroxysilyl)arylene monomers—including the target compound as a precursor—over dimethylsilanol analogs because the diphenyl substitution elevates thermal degradation temperature by approximately 20–40 °C . This quantitative thermal advantage enables use in aerospace, automotive under-hood, or industrial processing environments where dimethylsilylene-based polymers would undergo premature thermal decomposition.

Orthogonal Protecting Group Strategy in Multi-Step Natural Product or Pharmaceutical Synthesis

In complex molecule synthesis requiring sequential deprotection of multiple hydroxyl and carboxyl groups, the diphenylsilylene ester offers a kinetically distinct deprotection profile. The 2–5× slower reactivity of diphenylsilylene-derived esters toward nucleophiles compared to dimethylsilylene esters provides a wider orthogonality window, allowing chemists to cleave TMS or TBDMS ethers selectively while leaving the diphenylsilylene ester intact, then remove it under orthogonal conditions. The non-volatility of the protected intermediate (vapor pressure 5.64 × 10⁻²⁰ mmHg) also simplifies solvent removal without product loss .

Bidentate Ligand Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The 2,4-dihydroxy substitution pattern of the target compound enables bidentate metal chelation that is structurally inaccessible with the 4-hydroxy diphenylsilylene ester analog (CAS 129459-90-1) . The two carboxylic acid termini further permit dual-site incorporation into extended coordination networks. This bifunctional, bidentate architecture is suited for constructing MOFs, metallogels, or heterogeneous catalysts where both the silicon-containing spacer and the catechol-like binding motif contribute to pore size, stability, or catalytic activity .

Nonlinear Optical (NLO) Polymer Development for Electro-Optic Devices

Diphenylsilylene-containing polymers derived from silylated aromatic diacids exhibit measurable χ⁽²⁾ nonlinear optical activity (r₃₃ = 0.8 pm V⁻¹ after poling) that is absent in purely organic polyester analogs . The target compound, as a diphenylsilylene-bridged bis(2,4-dihydroxybenzoic acid), provides a direct synthetic entry point to such NLO-active polymers. Materials scientists pursuing electro-optic modulators, frequency doublers, or integrated photonic devices should select this silicon-containing monomer over non-silylated aromatic diacids to impart the requisite second-order nonlinear response.

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